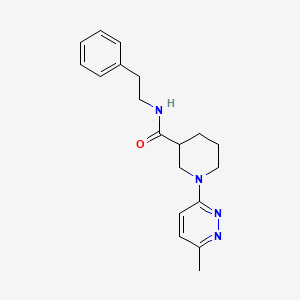
1-(6-methylpyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(6-methylpyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide” is a complex organic molecule that contains a pyridazine ring, a piperidine ring, and a carboxamide group . Pyridazine is a six-membered ring with two nitrogen atoms, and piperidine is a six-membered ring with one nitrogen atom. The carboxamide group consists of a carbonyl (C=O) and an amine (NH2) attached to the same carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and piperidine rings, along with the phenethyl and carboxamide groups. The presence of nitrogen in the rings would make them heterocyclic .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyridazine and piperidine rings, as well as the carbonyl in the carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms and the carbonyl group could influence its polarity, solubility, and reactivity .Applications De Recherche Scientifique
PET Imaging Agent Synthesis
1-(6-methylpyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide has been investigated for its potential as a PET imaging agent. A study by Wang et al. (2018) describes the synthesis of a related compound, which could serve as a PET agent for imaging of IRAK4 enzyme in neuroinflammation. This research highlights the use of these compounds in diagnostic imaging, particularly in the context of neuroinflammatory diseases.
Synthesis and Structural Characterization
Several studies focus on the synthesis and structural characterization of compounds similar to 1-(6-methylpyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide. For instance, Song (2007) details the improved synthesis of a structurally related compound, emphasizing the importance of these compounds in organic chemistry and pharmaceutical research (Song, 2007).
Biological Activity Exploration
Compounds with a structure similar to 1-(6-methylpyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide have been explored for their biological activities. Research by Youssef et al. (2012) investigates the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which possess significant biological activities. This indicates the potential of such compounds in developing new therapeutics.
Kinase Inhibitor Development
The development of kinase inhibitors is another area where compounds like 1-(6-methylpyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide are being researched. Liu et al. (2020) synthesized and evaluated novel compounds for their inhibitory activities against c-Met kinase, indicating their potential use in cancer treatment.
Antimicrobial Activity
Studies have also explored the antimicrobial activities of related compounds. Rajput & Sharma (2021) synthesized and characterized a series of compounds, demonstrating their potential as antimicrobial agents. This suggests the usefulness of such compounds in addressing bacterial and fungal infections.
Soluble Epoxide Hydrolase Inhibition
Another application is in the inhibition of soluble epoxide hydrolase. Thalji et al. (2013) discovered 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of this enzyme, highlighting the compound's potential in various disease models.
Safety And Hazards
Propriétés
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-9-10-18(22-21-15)23-13-5-8-17(14-23)19(24)20-12-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHLNMVYXDVWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methylpyridazin-3-yl)-N-phenethylpiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2811741.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2811743.png)
![[1,3-Bis(phenylsulfanyl)propan-2-ylideneamino] 4-chlorobenzoate](/img/structure/B2811744.png)
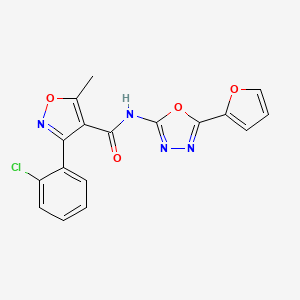
![Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2811747.png)
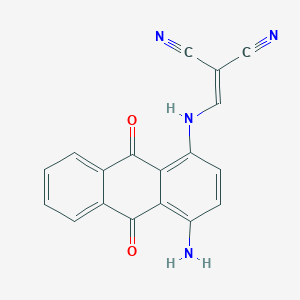
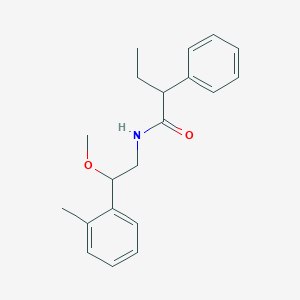
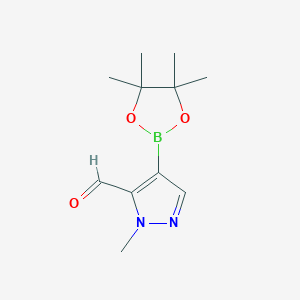
![11-(4-Butoxyphenyl)-5-{[(3,4-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2811753.png)
![4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2811754.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2811756.png)
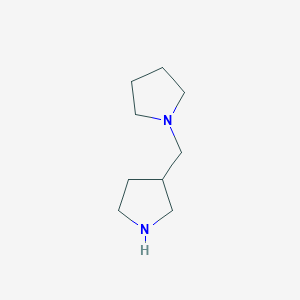
![N-[[1-(Hydroxymethyl)cyclopent-3-en-1-yl]-phenylmethyl]prop-2-enamide](/img/structure/B2811759.png)